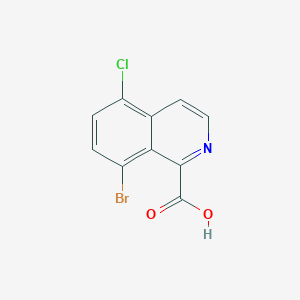

8-Bromo-5-chloroisoquinoline-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-5-chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group attached to an isoquinoline ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

The synthesis of 8-Bromo-5-chloroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

8-Bromo-5-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the bromine or chlorine substituents, leading to the formation of different isoquinoline derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-5-chloroisoquinoline-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloroisoquinoline-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes. The presence of bromine and chlorine atoms may enhance its reactivity and binding affinity to certain biological targets .

Comparison with Similar Compounds

8-Bromo-5-chloroisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:

5-Bromo-8-chloroisoquinoline-1-carboxylic acid: Similar in structure but with different substitution patterns.

8-Bromoisoquinoline-1-carboxylic acid: Lacks the chlorine substituent.

5-Chloroisoquinoline-1-carboxylic acid: Lacks the bromine substituent.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Biological Activity

8-Bromo-5-chloroisoquinoline-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of bromine and chlorine substituents along with a carboxylic acid group, contribute to its reactivity and interaction with various biological targets. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, enzyme inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6BrClN_2O_2. Its structure is characterized by:

- Isoquinoline ring : A bicyclic aromatic structure that enhances stability and reactivity.

- Bromine (Br) at the 8th position: Influences electronic properties and biological interactions.

- Chlorine (Cl) at the 5th position: Modulates selectivity in enzyme inhibition.

- Carboxylic acid group : Increases solubility in polar solvents and enhances reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer research. Below are key findings related to its biological activity:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action appears to involve inhibition of cell division proteins, akin to other known antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/mL |

| Escherichia coli | 0.18 mg/mL |

| Klebsiella pneumoniae | 0.15 mg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics, especially against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various cellular assays. It has shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

| Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 10.5 | 3.2 |

| MCF-7 | 12.3 | 2.8 |

| A549 | 11.0 | 3.0 |

The selectivity index indicates that the compound is more effective against cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic profile .

Enzyme Inhibition

One of the notable mechanisms by which this compound exerts its biological effects is through enzyme inhibition. It has been identified as a potential CHK1 inhibitor, which plays a critical role in the DNA damage response pathway.

- CHK1 Inhibition : The presence of chlorine at the 5-position enhances selectivity against CHK2, improving the therapeutic window for cancer treatment .

Molecular Docking Studies

Molecular docking studies have elucidated binding affinities and interactions with target proteins, revealing critical binding residues and energy profiles.

| Protein Target | Binding Residues | Binding Energy (kcal/mol) |

|---|---|---|

| CHK1 | Ser126, Asp125 | -7.4 |

| CHK2 | Arg310, Tyr120 | -6.9 |

These insights provide a foundation for understanding how structural modifications can enhance biological activity and selectivity .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Activity : A study involving human colon carcinoma cells demonstrated that treatment with this compound led to significant apoptosis induction compared to control groups .

- Antimicrobial Efficacy Study : In vivo studies using murine models showed reduced bacterial load when treated with the compound, indicating its potential as an effective antimicrobial agent .

Properties

Molecular Formula |

C10H5BrClNO2 |

|---|---|

Molecular Weight |

286.51 g/mol |

IUPAC Name |

8-bromo-5-chloroisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H5BrClNO2/c11-6-1-2-7(12)5-3-4-13-9(8(5)6)10(14)15/h1-4H,(H,14,15) |

InChI Key |

GJVALRCNQDDPEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CN=C2C(=O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.